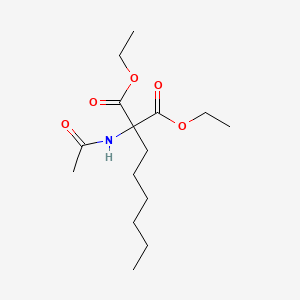
Diethyl(acetylamino)(hexyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(acetylamino)(hexyl)propanedioate is an organic compound with the molecular formula C15H27NO5. It is a derivative of propanedioic acid, featuring an acetylamino group and a hexyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(acetylamino)(hexyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which generates the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(acetylamino)(hexyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl(acetylamino)(hexyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl(acetylamino)(hexyl)propanedioate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: Similar structure but lacks the hexyl chain.
Diethyl malonate: Lacks both the acetylamino group and the hexyl chain.
Malonic acid: The parent compound without esterification or substitution.
Uniqueness
Diethyl(acetylamino)(hexyl)propanedioate is unique due to the presence of both the acetylamino group and the hexyl chain, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5463-91-2 |
|---|---|
Molekularformel |
C15H27NO5 |
Molekulargewicht |
301.38 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-hexylpropanedioate |
InChI |
InChI=1S/C15H27NO5/c1-5-8-9-10-11-15(16-12(4)17,13(18)20-6-2)14(19)21-7-3/h5-11H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
GIRFDUSAOGWPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






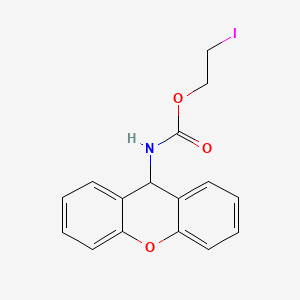



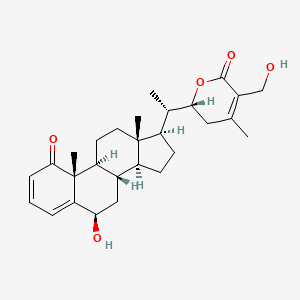

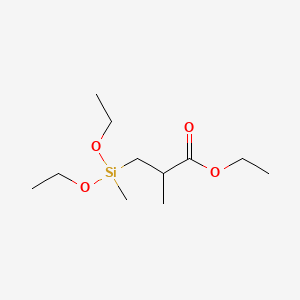
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
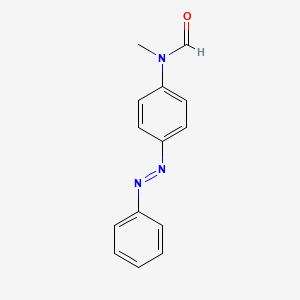
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
